Ethyl 4,4-dimethyl-3-oxopentanoate
Overview
Description
Ethyl pivaloylacetate, also known as ethyl 4,4-dimethyl-3-oxopentanoate, is an organic compound with the molecular formula C₉H₁₆O₃. It is a β-keto ester, characterized by the presence of a keto group (C=O) adjacent to an ester group (COOR). This compound is commonly used in organic synthesis due to its reactivity and versatility .
Mechanism of Action
Ethyl 4,4-dimethyl-3-oxopentanoate, also known as Ethyl pivaloylacetate, is an organic compound with the molecular formula C9H16O3
Target of Action
It is known to be used as a substrate in various chemical reactions .
Mode of Action
This compound interacts with its targets through chemical reactions. It has been used as a substrate in the synthesis of some new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives .
Biochemical Pathways
It is involved in the synthesis of complex organic compounds .
Pharmacokinetics
Its physical properties such as boiling point (88-90 °c/10 mmhg) and density (0967 g/mL at 20 °C) can influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. As a substrate, it contributes to the formation of new compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl pivaloylacetate can be synthesized through several methods. One common method involves the reaction of pinacolone with diethyl carbonate in the presence of sodium hydride. The reaction is typically carried out in paraffin oil at temperatures between 45°C and 50°C .
Industrial Production Methods: In industrial settings, ethyl pivaloylacetate is produced by decarbonylating a pivaloylpyruvic acid ester in the presence of an inorganic oxide catalyst. This method ensures high yields and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl pivaloylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Ethyl pivaloylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Comparison with Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the additional methyl groups on the carbon adjacent to the keto group.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group instead of an ethyl ester group.
Ethyl 4,4,4-trifluoroacetoacetate: Contains trifluoromethyl groups, making it more reactive in certain chemical reactions.
Uniqueness: Ethyl pivaloylacetate is unique due to the presence of two methyl groups on the carbon adjacent to the keto group. This structural feature imparts steric hindrance, affecting the compound’s reactivity and making it distinct from other β-keto esters .
Biological Activity
Overview
Ethyl 4,4-dimethyl-3-oxopentanoate, also known as ethyl pivaloylacetate, is a β-keto ester with the molecular formula C₉H₁₆O₃. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological activity. Its applications range from serving as a substrate in enzymatic reactions to being a precursor in the synthesis of pharmaceutical intermediates.
This compound is characterized by:
- Molecular Weight : 172.23 g/mol
- Boiling Point : 88-90 °C at 10 mmHg
- Density : 0.967 g/mL at 20 °C
These properties influence its behavior in biological systems, particularly its bioavailability and reactivity in synthetic pathways.
The biological activity of this compound primarily involves its role as a substrate in various enzymatic reactions. It has been shown to interact with ketoreductases, which facilitate the reduction of ketones to alcohols with high stereoselectivity. This interaction is significant for producing chiral compounds essential in pharmaceuticals.
Key Reactions
- Reduction : this compound can be reduced to its corresponding alcohol using carbonyl reductases, demonstrating excellent optical purity. This property is particularly valuable in pharmaceutical applications where stereochemistry is critical .
- Oxidation : The compound can undergo oxidation to form carboxylic acids, expanding its utility in synthetic organic chemistry.
- Substitution Reactions : The ester group can participate in nucleophilic substitution reactions, leading to various derivatives useful in medicinal chemistry.
Biological Applications
This compound has several applications across different fields:
In Medicinal Chemistry
- Pharmaceutical Intermediates : It is utilized as a building block for synthesizing complex molecules used in drug development .
- Enzyme Studies : The compound serves as a substrate for evaluating enzyme activity and stereoselectivity, particularly in the context of ketoreductases .
In Organic Synthesis
- Synthetic Pathways : Due to its reactivity, it acts as an important intermediate in the synthesis of various organic compounds .
Case Study 1: Stereoselective Reduction
A study highlighted that this compound was effectively reduced by a specific carbonyl reductase (SSCR) with high selectivity. The resultant alcohol exhibited excellent optical purity, underscoring the compound's potential in chiral synthesis for pharmaceuticals .
Case Study 2: Biocatalysis Applications
Research demonstrated the application of ethyl pivaloylacetate in biocatalysis for pharmaceutical manufacturing. The compound's ability to serve as a substrate for diverse enzymatic transformations makes it a valuable tool for producing complex molecules with precise stereochemistry .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Reactivity Profile |
---|---|---|
Ethyl Acetoacetate | Lacks additional methyl groups | Less sterically hindered than pivaloylacetate |
Methyl Acetoacetate | Methyl ester instead of ethyl | Similar reactivity but less versatile |
Ethyl 4,4,4-Trifluoroacetoacetate | Contains trifluoromethyl groups | More reactive due to electronegative groups |
This compound stands out due to its steric hindrance from two adjacent methyl groups, which affects its reactivity and interactions with enzymes compared to other β-keto esters.
Properties
IUPAC Name |
ethyl 4,4-dimethyl-3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-12-8(11)6-7(10)9(2,3)4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYNTIDSHCJIKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066161 | |
Record name | Ethyl 4,4-dimethyl-3-oxovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17094-34-7 | |
Record name | Ethyl pivaloylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17094-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl pivaloylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 4,4-dimethyl-3-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 4,4-dimethyl-3-oxovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,4-dimethyl-3-oxovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL PIVALOYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHZ3L061FH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions Ethyl 4,4-dimethyl-3-oxopentanoate as a substrate for SSCR. Why is this interaction significant?
A1: this compound is a sterically bulky ketone, meaning it has large groups surrounding its central carbonyl group. These bulky groups often hinder enzymatic reactions. The research highlights that SSCR can effectively reduce this compound to its corresponding alcohol with "excellent optical purity" []. This is significant because it demonstrates SSCR's ability to act on challenging substrates, potentially making it a valuable tool in chiral synthesis for pharmaceuticals and other fine chemicals where precise stereochemistry is critical.
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